5-ETHYL-6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE
Overview
Description
5-ETHYL-6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE is a complex organic compound belonging to the pyrimidinone family This compound is characterized by its unique structure, which includes an ethyl group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE typically involves multiple stepsThe reaction conditions often involve the use of strong bases such as potassium carbonate (K2CO3) and organic solvents like chloroform (CHCl3) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction can produce alcohol derivatives.
Scientific Research Applications
5-ETHYL-6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in neuroprotective and anti-neuroinflammatory studies.
Medicine: It is being investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-ETHYL-6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit endoplasmic reticulum (ER) stress and apoptosis by interacting with proteins such as ATF4 and NF-kB . This inhibition leads to reduced inflammation and cell death, making it a promising candidate for treating neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-ETHYL-6-HYDROXY-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4(3H)-PYRIMIDINONE stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to inhibit specific molecular pathways and its diverse chemical reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
5-ethyl-4-hydroxy-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-11-13(19)16-15(17-14(11)20)22-8-12(18)9-4-6-10(21-2)7-5-9/h4-7H,3,8H2,1-2H3,(H2,16,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKBTGAIELBAJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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